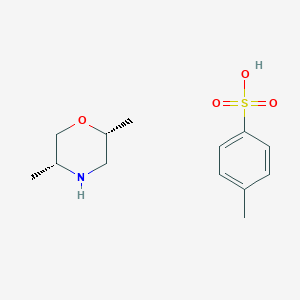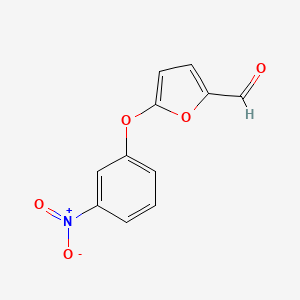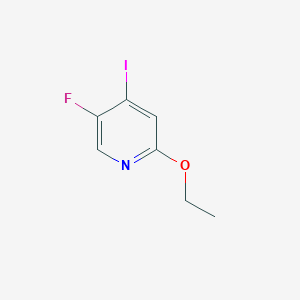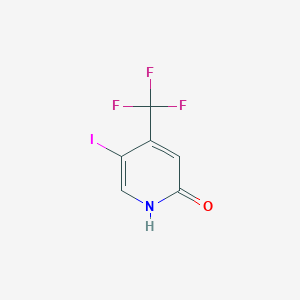
2-Hydroxy-5-iodo-4-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-iodo-4-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with hydroxyl, iodine, and trifluoromethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the iodination of 2-hydroxy-4-(trifluoromethyl)pyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-5-iodo-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-hydroxy-5-azido-4-(trifluoromethyl)pyridine .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-iodo-4-(trifluoromethyl)pyridine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-iodo-4-(trifluoromethyl)pyridine is largely dependent on its application. In drug discovery, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-5-(trifluoromethyl)pyridine: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
4-(Trifluoromethyl)-2-pyridone: Contains a carbonyl group instead of a hydroxyl group, altering its reactivity and hydrogen bonding properties.
2-Iodo-5-(trifluoromethyl)pyridine: Similar structure but lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness: 2-Hydroxy-5-iodo-4-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer distinct chemical properties. The presence of both iodine and trifluoromethyl groups enhances its reactivity and potential for diverse chemical transformations, while the hydroxyl group provides additional sites for hydrogen bonding and reactivity .
Eigenschaften
Molekularformel |
C6H3F3INO |
|---|---|
Molekulargewicht |
288.99 g/mol |
IUPAC-Name |
5-iodo-4-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H3F3INO/c7-6(8,9)3-1-5(12)11-2-4(3)10/h1-2H,(H,11,12) |
InChI-Schlüssel |
GYLHMZWVFUFRGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CNC1=O)I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B14023393.png)
![cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B14023396.png)
![8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14023404.png)
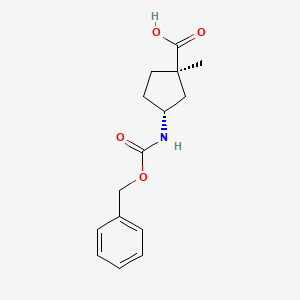
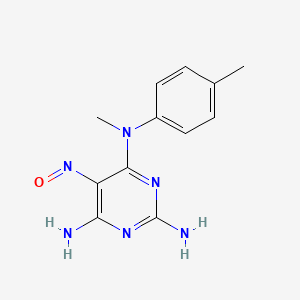
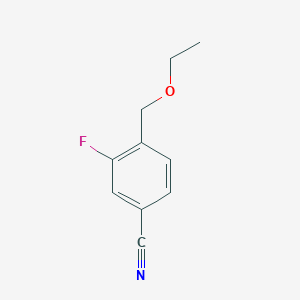
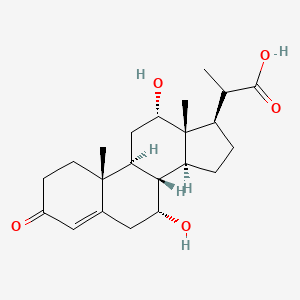
![3,3-Diethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14023445.png)
